molecular formula C20H19N3OS B3867015 benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No.: B3867015
M. Wt: 349.5 g/mol
InChI Key: UAUVPRONXAAGKY-XYKDRVBHSA-N
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Description

Benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH- This compound is notable for its unique structure, which includes a thiazolidine ring, a benzyl group, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves the reaction of benzaldehyde with an appropriate hydrazide under specific conditions. One common method involves the condensation of benzaldehyde with 3-allyl-5-benzyl-4-oxo-1,3-thiazolidine-2-hydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption. The choice of method depends on the desired scale of production and the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde (5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
  • Benzaldehyde (5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
  • Benzaldehyde (5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Uniqueness

The presence of the allyl and benzyl groups, along with the thiazolidine ring, makes it a versatile compound for various chemical transformations and research applications .

Properties

IUPAC Name

(2E)-5-benzyl-2-[(E)-benzylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-13-23-19(24)18(14-16-9-5-3-6-10-16)25-20(23)22-21-15-17-11-7-4-8-12-17/h2-12,15,18H,1,13-14H2/b21-15+,22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUVPRONXAAGKY-XYKDRVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
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benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
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benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
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benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
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benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
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benzaldehyde [(2E)-3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

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